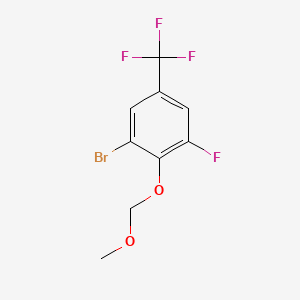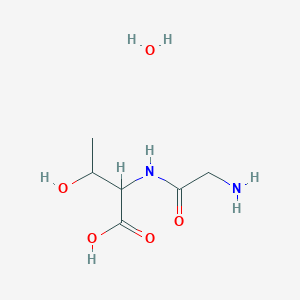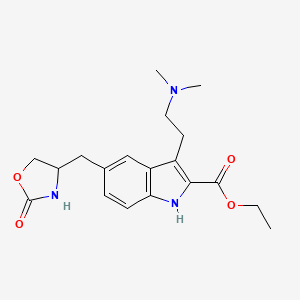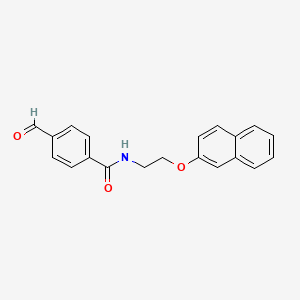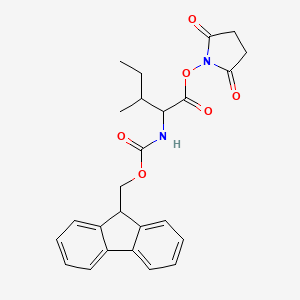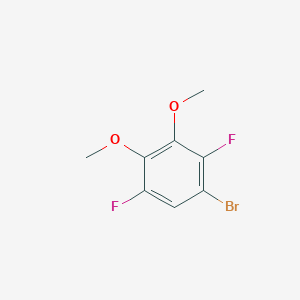
1-Bromo-2,5-difluoro-3,4-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,5-difluoro-3,4-dimethoxybenzene is an organic compound with the molecular formula C8H7BrF2O2 It is a derivative of benzene, featuring bromine, fluorine, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2,5-difluoro-3,4-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2,5-difluoro-3,4-dimethoxytoluene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,5-difluoro-3,4-dimethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions, such as nitration or sulfonation, due to the activating effects of the methoxy groups.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can target the bromine or fluorine substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation, typically under controlled temperature conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Substitution: Formation of nitro or sulfonic acid derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or defluorinated products.
Scientific Research Applications
1-Bromo-2,5-difluoro-3,4-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-Bromo-2,5-difluoro-3,4-dimethoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The methoxy groups can also influence its solubility and bioavailability .
Comparison with Similar Compounds
- 1-Bromo-3,4-difluoro-2,5-dimethoxybenzene
- 1,4-Difluoro-2,5-dimethoxybenzene
- 1-Bromo-2,5-dimethoxybenzene
- 1,2-Dibromo-4,5-dimethoxybenzene
Uniqueness: 1-Bromo-2,5-difluoro-3,4-dimethoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and physical properties. The combination of bromine, fluorine, and methoxy groups makes it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C8H7BrF2O2 |
|---|---|
Molecular Weight |
253.04 g/mol |
IUPAC Name |
1-bromo-2,5-difluoro-3,4-dimethoxybenzene |
InChI |
InChI=1S/C8H7BrF2O2/c1-12-7-5(10)3-4(9)6(11)8(7)13-2/h3H,1-2H3 |
InChI Key |
FJXCQBVBEIMKFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1F)Br)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


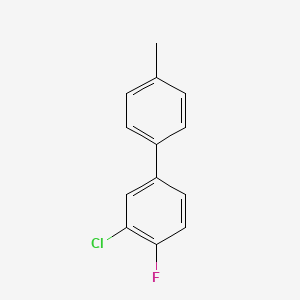
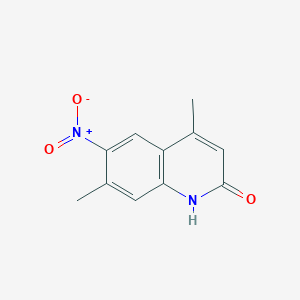
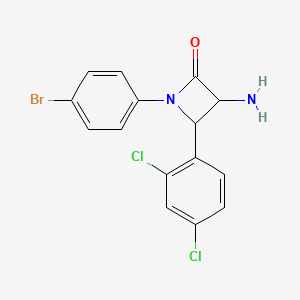
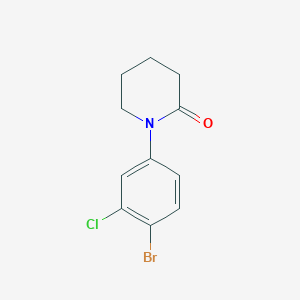

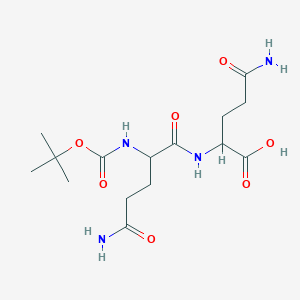
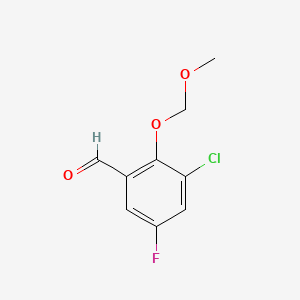
![N-[(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14770164.png)
